molecular formula C14H14BrN5 B8492422 6-Benzylamino-9-(2-bromoethyl)purine

6-Benzylamino-9-(2-bromoethyl)purine

Cat. No.: B8492422
M. Wt: 332.20 g/mol
InChI Key: CLQWKPZLSUWUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzylamino-9-(2-bromoethyl)purine is a synthetically designed, multi-functional purine derivative of significant interest in medicinal chemistry and biochemical research. This compound features a 6-benzylamino group, a motif recognized in protein kinase inhibition, and a reactive 9-(2-bromoethyl) side chain that serves as a critical handle for further chemical modification . The presence of the bromoethyl group at the N9 position makes this molecule a valuable alkylating agent and a key synthetic intermediate for constructing more complex molecular architectures, such as dimeric purine compounds or polymer-drug conjugates . Researchers utilize this scaffold in the design and synthesis of novel molecules aimed at studying enzyme mechanisms, particularly against kinase targets like FLT3-ITD or PDGFRα, which are implicated in oncogenesis . The structural flexibility afforded by the reactive bromoethyl group allows for conjugation to various nucleophiles, solid supports, or other pharmacophores, enabling the development of targeted inhibitors or probe molecules for cellular studies. This compound is provided as a high-purity solid for research purposes exclusively. It is strictly for use in laboratory settings by qualified professionals. This compound is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14BrN5

Molecular Weight

332.20 g/mol

IUPAC Name

N-benzyl-9-(2-bromoethyl)purin-6-amine

InChI

InChI=1S/C14H14BrN5/c15-6-7-20-10-19-12-13(17-9-18-14(12)20)16-8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,16,17,18)

InChI Key

CLQWKPZLSUWUDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)CCBr

Origin of Product

United States

Structure Activity Relationship Sar Studies of 6 Benzylamino 9 2 Bromoethyl Purine Derivatives

Impact of the N9-Substituent on Biological Activity

The substituent at the N9 position of the purine (B94841) ring plays a pivotal role in modulating the biological activity of 6-benzylaminopurine (B1666704) (BAP) derivatives. Modifications at this site can significantly alter binding affinity, efficacy, and metabolic stability.

Role of the 2-Bromoethyl Moiety in Binding Affinity and Efficacy

The 2-bromoethyl group at the N9 position is a key feature that suggests a specific mechanism of action. This functional group is a classic electrophile, containing a carbon atom susceptible to nucleophilic attack, which can result in the displacement of the bromide ion. This reactivity allows the molecule to act as an alkylating agent.

When a derivative containing a 2-bromoethyl moiety binds to its biological target, such as a receptor or enzyme, the group can form a stable, covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine, histidine) within the binding site. This irreversible or slowly reversible binding can lead to prolonged receptor activation or enzyme inhibition, significantly enhancing the compound's potency and duration of action compared to non-covalently binding analogues. The formation of a covalent bond effectively locks the molecule in place, leading to a sustained biological response. While specific studies on 9-(4-chlorobutyl) BAP have shown potent activity in certain assays, the general principle of haloalkyl groups acting as covalent modifiers is a well-established strategy in medicinal chemistry for achieving high affinity and prolonged efficacy. e3s-conferences.org

Comparison of Alkyl vs. Sugar N9 Substituents

Extensive research has compared the effects of various N9-substituents, broadly categorized as alkyl and sugar (or sugar-like) moieties, on the activity of purine derivatives.

Alkyl Substituents: Simple alkyl groups at the N9 position have a variable impact on activity. Studies on BAP derivatives showed that smaller alkyl groups like methyl or propyl, and even larger ones like cyclohexyl, tend to result in lower activity in tobacco and soybean bioassays compared to the unsubstituted N9-BAP. e3s-conferences.org However, in other contexts, such as the development of kinase inhibitors, the length and volume of the N9-alkyl group are considered important for increasing hydrophobic interactions within the binding pocket. nih.gov Halogenated alkyl chains have also been explored; for instance, 9-(4-chlorobutyl) BAP demonstrated a slightly greater ability to promote chlorophyll (B73375) retention than BAP, indicating that the nature of the alkyl chain is critical. e3s-conferences.org

Sugar Substituents: The attachment of sugar moieties, creating nucleosides, significantly alters the pharmacological profile. N9-ribosides of aromatic cytokinins, such as 6-(2-methoxybenzylamino)purine-9-riboside, have demonstrated higher activity than BAP in several bioassays. e3s-conferences.org Interestingly, replacing the ribose with a 2'-deoxyribose moiety can significantly enhance anti-senescence activity, even though these compounds may no longer bind effectively to certain cytokinin receptors. e3s-conferences.org This suggests that N9-sugar conjugates can act as metabolic precursors or may possess alternative mechanisms of action. Other sugar-like substituents, such as tetrahydropyran-2-yl (THP), have also been investigated to improve the biological functions of cytokinins. e3s-conferences.org

In general, while N9-alkylation can be tuned for specific targets, the addition of sugar moieties often enhances activity in plant-based assays, potentially by improving transport or metabolic stability. e3s-conferences.orgnih.gov

Steric and Electronic Contributions of the N9 Group

The steric bulk and electronic properties of the N9-substituent are crucial determinants of biological activity.

Steric Effects: There is substantial evidence that increased steric bulk at the N9 position is often detrimental to activity. For example, studies on cytokinin analogues and kinase inhibitors consistently show that bulky substituents like propyl or cyclohexyl groups reduce the compound's potency. e3s-conferences.org This suggests that the N9-binding pocket of the target protein has specific size constraints, and excessively large groups may cause steric clashes that prevent optimal binding.

Influence of the 6-Benzylamino Group on Pharmacological and Biological Efficacy

The 6-benzylamino substituent is a defining feature of this class of compounds and a primary determinant of their biological activity. Modifications to both the benzyl (B1604629) ring and the amino linker have profound effects on efficacy.

Effects of Benzyl Ring Substituents (e.g., halogenation, hydroxyl, methoxy) on Activity Profiles

The substitution pattern on the benzyl ring provides a powerful means to fine-tune the biological activity of 6-benzylaminopurine derivatives. Research has confirmed position-specific steric and hydrophobic effects of different substituents. nih.gov

Halogenation: Fluorine atoms, in particular, have been shown to enhance activity. Derivatives with fluorine in the ortho or meta position of the benzyl ring exhibited significantly higher activity than the parent BAP in certain cytokinin bioassays. nih.gov This enhancement may be due to altered electronic properties or improved metabolic stability.

Hydroxyl and Methoxy (B1213986) Groups: The position of hydroxyl (-OH) and methoxy (-OCH₃) groups is critical. Methoxy derivatives, such as 6-(2-methoxybenzylamino)purine and 6-(3-methoxybenzylamino)purine, have shown potent cytokinin activity. e3s-conferences.orgnih.gov In general, substituents in the meta position often lead to high activity, whereas any substituent in the para-position (e.g., chloro, methyl, methoxy) has been found to drastically reduce activity in some assays, such as the Amaranthus bioassay. nih.gov

The following table summarizes the relative activity of various BAP derivatives with different benzyl ring substituents in the Amaranthus cytokinin bioassay, as a percentage of the activity of unsubstituted BAP.

CompoundSubstituentPositionRelative Activity (% of BAP)Source
6-Benzylaminopurine (BAP)-H-100% nih.gov
1-Fortho116% nih.gov
2-Fmeta140% nih.gov
3-Fpara<10% nih.gov
5-Clmeta100% nih.gov
6-Clpara<10% nih.gov
12-OCH₃meta100% nih.gov
13-OCH₃para<10% nih.gov

Importance of the Amino Linkage and Substituent Bulk

The exocyclic amino group at the C6 position is essential for the activity of BAP and its derivatives. This linkage serves as a flexible hinge, allowing the benzyl ring to adopt an optimal conformation within the binding pocket of its target protein. The hydrogen atom on this amino group is also a critical hydrogen bond donor, interacting with acceptor sites on the target protein to stabilize the ligand-protein complex.

The bulk of the substituent attached to this amino group is also a key factor. While the benzyl group itself is well-tolerated and often optimal, increasing the bulk on the benzyl ring can have mixed effects. As noted previously, substitutions at the para position of the benzyl ring, which can increase bulk extending away from the purine core, consistently lead to a dramatic loss of activity in several assays. nih.gov This highlights a delicate balance between achieving favorable hydrophobic interactions and avoiding steric hindrance within the confines of the binding site.

Contribution of Other Purine Ring Modifications to SAR (C2, C8)

Substitutions at the C2 position of the 6-benzylaminopurine scaffold have been a key area of investigation for modulating kinase inhibitory activity. For instance, in a study focused on cyclin-dependent kinase 2 (CDK2) inhibitors, various substituents were introduced at the C2 and N9 positions of 6-benzylaminopurine. nih.gov Among the synthesized compounds, it was found that the nature of the substituent at the C2 position played a crucial role in determining the inhibitory potency. nih.gov Specifically, the introduction of a thiomorpholinyl group at the C2 position, in combination with an isopropyl group at the N9 position, resulted in a compound with significantly enhanced inhibitory activity against CDK2. nih.gov This highlights the importance of the steric and electronic properties of the C2 substituent in achieving potent and selective inhibition.

Similarly, modifications at the C8 position have been explored to understand their impact on receptor binding and functional activity. While direct studies on 6-benzylaminopurine derivatives with C8 modifications are limited, research on analogous adenosine (B11128) derivatives provides valuable insights. In a study on truncated C2- or C8-substituted adenosine derivatives, it was observed that hydrophobic substitutions at the C8 position led to a marked decrease in binding affinity at the human A2A adenosine receptor (AR), while maintaining high affinity at the A3AR. nih.gov This suggests that the binding pocket for C8 substituents in the A2AAR is relatively small and cannot accommodate bulky groups. nih.gov This differential effect of C8 substitution underscores its potential for achieving receptor subtype selectivity. These findings indicate that the C8 position is a critical determinant for the interaction with specific receptor subtypes, and modifications at this site can be leveraged to design ligands with desired selectivity profiles.

The strategic modification of both C2 and C8 positions, therefore, presents a viable approach to fine-tuning the pharmacological profile of 6-benzylaminopurine derivatives. The interplay between substituents at these positions and the N6-benzylamino group can lead to compounds with improved potency, selectivity, and desired therapeutic effects.

Computational and Molecular Modeling Approaches in SAR Elucidation

Computational and molecular modeling techniques have become indispensable tools in the elucidation of structure-activity relationships (SAR) for 6-benzylaminopurine derivatives. These in silico methods provide valuable insights into the molecular interactions governing ligand-target recognition and can guide the rational design of novel compounds with enhanced biological activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. For 6-benzylaminopurine derivatives, docking studies can elucidate the key interactions between the ligand and the active site of a target protein, such as a kinase or a receptor.

In the context of CDK inhibition, molecular docking simulations can reveal how 6-benzylaminopurine derivatives fit into the ATP-binding pocket of the enzyme. These simulations can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the ligand-protein complex. For example, the N6-benzylamino group might form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The purine ring itself can engage in π-stacking interactions with aromatic residues in the active site. The nature and position of substituents on the benzyl ring and the purine core, including the 9-(2-bromoethyl) group, will significantly influence these interactions and, consequently, the binding affinity.

The following table summarizes potential interactions that could be identified through molecular docking of 6-benzylaminopurine derivatives with a target kinase:

Interaction TypePotential Interacting Groups on LigandPotential Interacting Residues in Target
Hydrogen BondingPurine ring nitrogens, N6-amino groupHinge region amino acids (e.g., backbone amide and carbonyl groups)
Hydrophobic InteractionsBenzyl ring, ethyl chain at N9Hydrophobic pocket residues (e.g., leucine, valine, isoleucine)
π-StackingPurine ring, benzyl ringAromatic residues (e.g., phenylalanine, tyrosine, tryptophan)

Quantitative Structure-Activity Relationships (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of the activity of novel compounds based on their structural features. nih.gov

For a series of 6-benzylamino-9-(2-bromoethyl)purine derivatives, a QSAR model could be developed by correlating various molecular descriptors with their observed biological activity (e.g., IC50 values for enzyme inhibition). These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A typical QSAR study would involve the following steps:

Data Set Preparation: A series of 6-benzylaminopurine derivatives with a range of biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

Once a robust QSAR model is established, it can be used to predict the activity of newly designed derivatives of this compound, thereby prioritizing the synthesis of compounds with the highest predicted potency.

Analysis of Hydrogen Bonding and Non-Bonded Interactions

A detailed analysis of hydrogen bonding and other non-bonded interactions is crucial for understanding the binding mechanism of this compound derivatives. Hydrogen bonds are highly directional and play a significant role in determining the specificity of ligand-target interactions. nih.gov

The purine core of 6-benzylaminopurine offers several hydrogen bond donors and acceptors. The N1, N3, and N7 atoms can act as hydrogen bond acceptors, while the N6-amino group can act as a hydrogen bond donor. The specific hydrogen bonding pattern will depend on the protonation states of the ligand and the amino acid residues in the binding site.

Electrostatic interactions: These arise from the attraction or repulsion between charged or polar groups on the ligand and the target protein.

Hydrophobic interactions: The non-polar benzyl group and the ethyl chain at the N9 position can interact favorably with hydrophobic pockets in the target protein, displacing water molecules and increasing the entropy of the system.

Computational methods, such as molecular dynamics simulations and quantum mechanics calculations, can be employed to quantify the strength and nature of these interactions. This detailed understanding of the interaction profile can guide the design of derivatives with improved binding affinity and selectivity. For example, modifying substituents to optimize hydrogen bonding networks or to enhance hydrophobic contacts can lead to more potent compounds. The interplay of these various non-bonded forces ultimately determines the stability of the ligand-protein complex and the biological activity of the compound. mdpi.com

Advanced Research Directions and Future Perspectives for 6 Benzylamino 9 2 Bromoethyl Purine

Development of Novel Prodrug Strategies to Enhance Delivery or Targeted Action

The development of prodrugs is a well-established strategy to overcome limitations of parent drug molecules, such as poor solubility, low permeability, rapid metabolism, or lack of target specificity. nih.govnih.gov For 6-Benzylamino-9-(2-bromoethyl)purine, several prodrug strategies could be envisioned to enhance its therapeutic potential. The presence of the bromoethyl group, while useful as a reactive handle, can be modified to create bioreversible derivatives that improve pharmacokinetic or pharmacodynamic properties.

Future research could focus on replacing the bromine with promoieties that are cleaved in vivo to release the active compound. For instance, conjugation with amino acids or small peptides could exploit nutrient transporters in the gastrointestinal tract or at specific cell surfaces to enhance uptake. mdpi.com Another approach involves converting the bromoethyl group into a more complex ester or carbamate (B1207046) linkage that is susceptible to specific enzymatic cleavage in target tissues, thereby reducing systemic exposure and potential toxicity. The goal of these strategies is to create an inactive precursor that is chemically stable until it reaches its intended site of action, where it is metabolically converted to the active 6-benzylaminopurine (B1666704) derivative.

Prodrug StrategyPotential AdvantageActivation Mechanism
Amino Acid Conjugation Enhanced intestinal transport via peptide transporters. mdpi.comEnzymatic cleavage by peptidases or esterases.
Phosphate Esters Increased aqueous solubility for parenteral formulations.Cleavage by alkaline phosphatases.
Acyloxyalkyl Ethers Tunable hydrolysis rates for controlled release.Sequential enzymatic (esterase) and chemical cleavage.
Redox-Activated Systems Targeting hypoxic environments, such as in solid tumors.Reduction by specific enzymes (e.g., nitroreductases). nih.gov

Exploration of Combination Therapies with Existing Bioactive Agents

The therapeutic efficacy of many bioactive agents, particularly in complex diseases like cancer, can be significantly enhanced through combination therapies. Purine (B94841) analogues often function as inhibitors of crucial cellular enzymes like protein kinases or polymerases. The 6-benzylaminopurine scaffold, for example, is known to influence cell division and development. clinisciences.com Investigating this compound in combination with other established therapeutic agents could reveal synergistic or additive effects.

For instance, if the compound is found to inhibit a specific cyclin-dependent kinase (CDK), it could be combined with DNA-damaging agents, where the inhibition of cell cycle checkpoints by the purine analogue could potentiate the cytotoxic effects of the DNA-damaging drug. Similarly, in agricultural applications, the parent compound 6-benzylaminopurine has been studied in combination with other substances like hyaluronic acid to enhance its effects on plant tissue culture. idosi.orgresearchgate.net This principle of synergy could be explored in a biomedical context, combining this compound with agents that target parallel signaling pathways or complementary cellular processes to achieve a more potent therapeutic outcome and potentially overcome drug resistance mechanisms.

Application in Chemical Probe Development for Target Validation

A critical step in modern drug discovery is the validation of a biological target's role in a disease process. Covalent chemical probes are powerful tools for this purpose, as they form a stable, irreversible bond with their protein target, enabling its identification and functional characterization. nih.gov The 9-(2-bromoethyl) group of this compound makes it an ideal candidate for development as a covalent chemical probe. nih.gov

The bromoethyl moiety is an electrophile that can react with nucleophilic amino acid residues—such as cysteine, histidine, or lysine—within the binding site of a target protein. nih.govresearchgate.net This covalent interaction offers several advantages:

Target Identification: By attaching a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) to the purine scaffold, the covalently modified protein can be isolated from complex biological lysates and identified using mass spectrometry.

Prolonged Target Occupancy: The irreversible bond allows for a durable pharmacological effect that is independent of the compound's pharmacokinetic profile.

High Potency: Covalent binding can overcome weak initial binding affinity, leading to highly potent inhibition.

Future research would involve screening this compound against various protein classes to identify its targets and then utilizing it as a probe to elucidate the biological consequences of inhibiting those targets.

Integration with High-Throughput Screening and Combinatorial Chemistry Libraries

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with activity against a specific biological target. wikipedia.orgsbpdiscovery.org The purine core is considered a "privileged scaffold" in medicinal chemistry because its structure is pre-validated by nature to bind to a wide variety of proteins, particularly ATP-binding enzymes like kinases. nih.gov

This compound is an excellent starting point for the construction of a focused combinatorial library. The reactive bromoethyl group provides a convenient anchor point for diversification. By reacting the parent molecule with a diverse set of nucleophiles (e.g., thiols, amines, phenols), a large library of new 6,9-disubstituted purine analogues can be rapidly synthesized. nih.gov This synthetic ease makes the scaffold highly amenable to automated, parallel synthesis techniques. semanticscholar.org

The resulting library, containing systematic variations at the N9-position, could then be subjected to HTS against a panel of targets, such as protein kinases, to identify novel inhibitors. nih.govbellbrooklabs.com This approach combines the favorable biological properties of the 6-benzylaminopurine core with the chemical diversity generated at the N9-position, accelerating the discovery of new lead compounds.

Mechanistic Elucidation via Advanced Biochemical and Biophysical Techniques

A deep understanding of how a molecule interacts with its biological target is fundamental for rational drug design. Once a target protein for this compound is identified, a suite of advanced biochemical and biophysical techniques can be employed to precisely characterize the binding event at the molecular level.

These methods provide critical data on binding affinity, stoichiometry, kinetics, and thermodynamics, which are essential for understanding the mechanism of action. nih.govresearchgate.net For a covalent inhibitor like this compound, techniques such as X-ray crystallography or cryo-electron microscopy would be particularly valuable to obtain a high-resolution structure of the compound covalently bound to its target. This structural information reveals the precise binding mode and the specific amino acid residue that has been modified, providing invaluable insights for the design of next-generation molecules.

TechniqueInformation Provided
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). wikipedia.org
Surface Plasmon Resonance (SPR) Real-time kinetics of binding, including association (kon) and dissociation (koff) rates. purdue.edu
X-ray Crystallography High-resolution 3D structure of the ligand-protein complex, revealing precise atomic interactions.
Nuclear Magnetic Resonance (NMR) Information on ligand binding site, conformational changes in solution, and dynamics.
Mass Spectrometry (MS) Confirmation of covalent bond formation and identification of the specific amino acid residue modified.

Design of Next-Generation Purine Analogues Based on Comprehensive SAR Insights

The ultimate goal of initial discovery efforts is to inform the rational design of improved, next-generation compounds. By using this compound as a chemical scaffold, comprehensive Structure-Activity Relationship (SAR) studies can be conducted to build a detailed understanding of how chemical modifications affect biological activity. nih.govnih.gov

Systematic modifications can be explored at three key positions of the molecule:

C6-Position: The benzylamino group can be altered by introducing substituents (e.g., halogens, methoxy (B1213986) groups) onto the phenyl ring to explore electronic and steric effects on binding affinity.

N9-Position: As explored in combinatorial libraries, the ethyl chain can be varied in length, or the terminal bromine can be replaced with a wide array of functional groups to probe interactions in that region of the binding pocket.

C2-Position: The C2 position of the purine ring is often unsubstituted in BAP derivatives but represents a key vector for modification to enhance selectivity and potency, a common strategy in the design of kinase inhibitors. nih.gov

The data generated from these systematic modifications would allow for the development of a quantitative structure-activity relationship (QSAR) model, which can computationally predict the activity of novel, unsynthesized analogues. researchgate.net This iterative cycle of design, synthesis, and testing, guided by SAR insights, is a powerful strategy for optimizing lead compounds into highly potent and selective clinical candidates. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Benzylamino-9-(2-bromoethyl)purine, and how can researchers validate product purity?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, reacting 6-benzylaminopurine derivatives with 2-bromoethylating agents in polar aprotic solvents like DMF at controlled temperatures (45–60°C) . Purification via column chromatography (e.g., EtOAc/hexane gradients) is critical, followed by characterization using 1H^1H-NMR and LC-MS to confirm molecular weight and functional group integrity. Yield optimization may require adjusting reaction times or stoichiometric ratios of reagents like N-chlorosuccinimide .

Q. Which analytical techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related purine derivatives (e.g., bond lengths and angles resolved at 110 K with R factor <0.05) . Complementary techniques include 13C^{13}C-NMR for carbon backbone analysis and FT-IR to identify amine and bromoethyl groups. High-resolution mass spectrometry (HRMS) is essential for verifying molecular formula accuracy .

Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?

  • Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., kinases or nucleic acid-modifying enzymes) using fluorometric or colorimetric substrates. For plant biology applications, test apical dominance effects in model systems like Hedera helix, comparing results against gibberellic acid (GA3) as a positive control . Dose-response curves (0.1–300 µM) and triplicate replicates ensure reproducibility.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound synthesis?

  • Methodological Answer : Low yields (~20%) in bromoethylation reactions often stem from competing side reactions. Strategies include:

  • Using inert atmospheres (N2_2/Ar) to minimize oxidation .
  • Screening catalysts (e.g., Pd(0) for cross-coupling) or phase-transfer agents to enhance reactivity .
  • Solvent optimization: DMF or DMSO may improve solubility, while toluene can suppress byproduct formation in reflux conditions .

Q. What role do solvent polarity and temperature play in stabilizing intermediates during synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates in SN2 mechanisms, critical for bromoethyl group incorporation. Elevated temperatures (45–80°C) accelerate kinetics but risk decomposition; controlled heating (e.g., oil baths with reflux condensers) balances efficiency and stability . Computational modeling (DFT) of transition states can further guide solvent selection .

Q. How do structural modifications at the purine N6^6-position influence bioactivity, and what SAR trends have been observed?

  • Methodological Answer : Comparative studies show that N6^6-benzylamino groups enhance enzyme binding affinity via hydrophobic interactions, while bromoethyl substituents increase electrophilicity for covalent inhibition. For example, replacing benzyl with smaller alkyl groups reduces anti-cancer activity by 50% in leukemia cell lines . SAR analysis should pair docking simulations (e.g., AutoDock Vina) with in vitro validation to prioritize derivatives .

Q. How should researchers address contradictions in biological activity data across different experimental models?

  • Methodological Answer : Discrepancies (e.g., lack of apical dominance effects in plant models vs. anti-cancer activity in mammalian systems) may reflect target specificity or assay conditions. Validate target engagement using:

  • CRISPR-Cas9 knockouts of suspected pathways.
  • Isotopic labeling (e.g., 14C^{14}C-tagged purines) to track metabolic fate.
  • Cross-model comparisons (e.g., zebrafish vs. murine xenografts) to isolate context-dependent mechanisms .

Q. What mechanistic insights exist for the compound’s enzyme inhibition, and how can they guide drug design?

  • Methodological Answer : Kinetic studies (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition patterns for purine derivatives targeting ATP-binding pockets. Structural analogs with 2-bromoethyl groups show irreversible binding to cysteine residues, confirmed via mass spectrometry-based covalent mapping . Rational design should focus on tuning electrophilicity (e.g., replacing Br with leaving groups of varying reactivity) to balance potency and selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.